2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone
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Overview
Description
2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone is a complex organic compound that features a unique combination of a thiophene ring and an 8-azabicyclo[3.2.1]octane scaffold. The thiophene ring is a five-membered aromatic ring containing sulfur, while the 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure that is central to the family of tropane alkaloids, known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the bicyclic scaffold.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying the biological activities of tropane alkaloids.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its biological activity.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, which can modulate various biological processes . The thiophene ring may also contribute to its activity by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and cocaine share the 8-azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, are used in medicinal chemistry for their pharmacological properties.
Uniqueness
What sets 2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone apart is the combination of the thiophene ring and the 8-azabicyclo[3.2.1]octane scaffold, which provides a unique set of chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c14-8-13(16)15-10-3-4-11(15)7-9(6-10)12-2-1-5-17-12/h1-2,5-6,10-11H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUHAFXJRIFXRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(CC1N2C(=O)CCl)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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